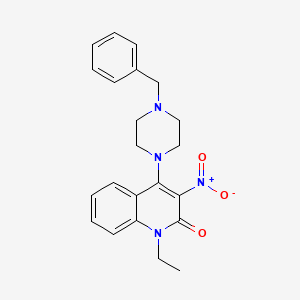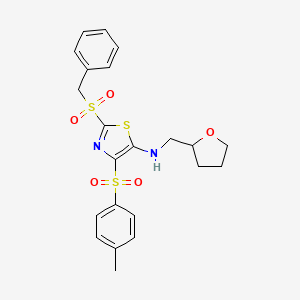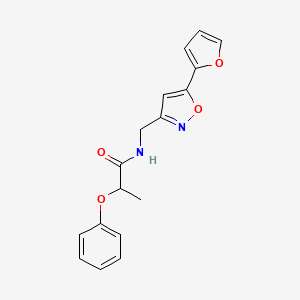![molecular formula C14H12BrNOS B2984924 N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide CAS No. 79995-57-6](/img/structure/B2984924.png)
N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide, commonly known as BPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPSA belongs to the class of sulfonamide compounds that have been extensively studied for their pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on sulfanilamide derivatives, including compounds structurally related to N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide, focuses on their synthesis and comprehensive characterization. One study describes the synthesis of four sulfanilamide derivatives, detailing their crystal structures, thermal properties, and antimicrobial activities. These compounds were analyzed using various spectroscopic methods (IR, NMR, UV–Vis), and their crystal structures were elucidated through X-ray diffraction. The thermal properties were evaluated using thermogravimetric and differential scanning calorimetric methods, revealing distinct melting points and thermal decomposition characteristics. Despite their detailed characterization, these derivatives showed limited antibacterial activity and no antifungal activity, highlighting the importance of structural modification for enhanced biological properties (Lahtinen et al., 2014).
Antimicrobial Activity
The quest for new antimicrobial agents has led to the exploration of N-substituted sulfanilamide derivatives. A notable study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop effective antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showing promising results. This research underscores the potential of N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide derivatives as bases for developing novel antimicrobial agents, although the exact compound was not tested in this context (Darwish et al., 2014).
Hemolytic and Antimicrobial Agents
Another study focused on the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides as potential antimicrobial and hemolytic agents. Through a series of synthetic steps, various derivatives were created and evaluated for their antimicrobial efficacy and cytotoxicity. This research highlights the chemical versatility and potential biomedical applications of compounds related to N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide, particularly in developing new antimicrobial agents with reduced toxicity (Rehman et al., 2016).
Chemoselective Acetylation
In a different application, N-(2-Hydroxyphenyl)acetamide, a compound structurally related to N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide, was used as an intermediate in the synthesis of antimalarial drugs. A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as a catalyst. This research showcases the relevance of such compounds in synthesizing drug intermediates, further expanding the scope of N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide derivatives in pharmaceutical research (Magadum & Yadav, 2018).
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBMMIVPYVYGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2984843.png)
![[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2984844.png)
![N-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2984845.png)

![3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2984847.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

![2-[Tert-butyl(dimethyl)silyl]oxypentanal](/img/structure/B2984852.png)
![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)

